2-Bromo-4-chloro-6,7-dimethoxyquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide array of biological targets. This versatile framework is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.gov The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties.
Historically, quinoline derivatives have been at the forefront of treating infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being notable examples of antimalarial drugs. scielo.br In contemporary research, the applications of the quinoline scaffold have expanded significantly, with derivatives being investigated and developed as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.gov The ability of the quinoline nucleus to serve as a versatile template for drug design continues to drive its exploration in the quest for new and improved medicines.
Overview of Halogenated and Alkoxy-Substituted Quinoline Derivatives
The introduction of halogen atoms and alkoxy groups to the quinoline scaffold can profoundly influence its physicochemical and biological properties. These substitutions are a key strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and target-binding affinity.
Halogenation , the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, can significantly enhance the biological activity of quinoline derivatives. Halogens can alter the electron distribution within the quinoline ring, influence bond strengths, and participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. The presence of halogens can also block sites of metabolic degradation, thereby increasing the bioavailability and duration of action of a drug.
Alkoxy groups , such as the methoxy (B1213986) groups present in the target compound, are also critical modifiers of biological activity. They can increase the polarity of the molecule and its ability to form hydrogen bonds, which can be crucial for interacting with biological targets. Furthermore, the position and number of alkoxy groups can influence the molecule's conformation and electronic properties, leading to altered pharmacological profiles. For instance, the 6,7-dimethoxy substitution pattern is found in several biologically active quinoline derivatives and is known to contribute to their therapeutic effects. nih.govnih.gov
Rationale for Investigating 2-Bromo-4-chloro-6,7-dimethoxyquinoline
The specific compound, this compound, represents a synthetically intriguing molecule with considerable potential for further chemical exploration and development. While direct research on this exact compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts and closely related analogs.
The presence of both bromine and chlorine atoms at the 2 and 4 positions, respectively, suggests a molecule with unique reactivity. These positions on the quinoline ring are susceptible to nucleophilic substitution reactions, making this compound a versatile intermediate for the synthesis of a wide range of other polysubstituted quinoline derivatives. researchgate.netmdpi.comresearchgate.net
Furthermore, the 4-chloro-6,7-dimethoxyquinoline (B44214) core is a known key intermediate in the synthesis of several anticancer drugs, including Cabozantinib and Tivozanib. nbinno.comgoogle.com These drugs target receptor tyrosine kinases that are implicated in tumor growth and angiogenesis. The addition of a bromine atom at the 2-position could potentially modulate the biological activity of this core structure, leading to new compounds with enhanced potency, selectivity, or altered pharmacological profiles.
The combination of two different halogens (bromo and chloro) and two methoxy groups on the quinoline scaffold presents a unique opportunity for structure-activity relationship (SAR) studies. Investigating this compound and its derivatives would allow researchers to systematically probe the effects of each substituent on biological activity, contributing to a deeper understanding of the chemical biology of substituted quinolines and potentially leading to the discovery of novel therapeutic agents.
Properties
Molecular Formula |
C11H9BrClNO2 |
|---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
2-bromo-4-chloro-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO2/c1-15-9-3-6-7(13)4-11(12)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
InChI Key |
JZBPWGZCDBVJFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Br)Cl)OC |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Bromo 4 Chloro 6,7 Dimethoxyquinoline
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-Bromo-4-chloro-6,7-dimethoxyquinoline suggests a logical disconnection strategy that traces the molecule back to simpler, commercially available starting materials. The primary disconnections involve the carbon-halogen bonds at the C2 and C4 positions of the quinoline (B57606) ring.
The C2-bromo and C4-chloro substituents can be retrosynthetically removed via functional group interconversion (FGI). The bromine at the C2 position is the most recent addition in a plausible forward synthesis. Its removal reveals the precursor 4-chloro-6,7-dimethoxyquinoline (B44214) N-oxide . The N-oxide functionality is a key strategic element, as it activates the C2 position for subsequent halogenation.
Further disconnection of the N-oxide group leads to 4-chloro-6,7-dimethoxyquinoline , a critical intermediate. The chloro group at the C4 position can be traced back to a hydroxyl group, pointing to 4-hydroxy-6,7-dimethoxyquinoline (also known as 6,7-dimethoxyquinolin-4-ol) as the immediate precursor. This transformation is a standard method for introducing a halogen at this position.
The quinoline core itself can be disconnected by breaking the C-N and C-C bonds formed during the cyclization step. This leads back to a substituted aniline (B41778), specifically 3,4-dimethoxyaniline (B48930) , and a three-carbon component, such as a β-ketoester or a malonic ester derivative. These starting materials are readily available and serve as the foundational building blocks for the quinoline scaffold. This analysis outlines a convergent and logical synthetic plan, starting from basic aromatic compounds.
Precursor Synthesis Pathways
The assembly of the target molecule relies on the efficient synthesis of key precursors, primarily the substituted quinoline core. This involves the strategic introduction of the methoxy (B1213986) groups, the formation of the heterocyclic ring, and the installation of the initial halogen substituent.
A pivotal intermediate in the synthesis is 4-chloro-6,7-dimethoxyquinoline . The most common and effective route to this compound begins with the corresponding 4-hydroxyquinoline (B1666331) derivative. The chlorination of 4-hydroxy-6,7-dimethoxyquinoline is typically achieved using standard chlorinating agents.
Phosphorus oxychloride (POCl₃) is the most frequently employed reagent for this transformation. The reaction involves heating the 4-hydroxyquinoline with an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. tcichemicals.com Alternative chlorinating agents can include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion to yield the 4-chloro derivative in high yield.
The synthesis of related halogenated quinolines, such as 6-bromo-4-chloroquinoline, follows a similar logic, starting from a brominated aniline precursor which is first cyclized to form a 6-bromoquinolin-4-ol (B142416) intermediate, and then chlorinated at the C4 position using POCl₃.
The methoxy groups at the C6 and C7 positions of the quinoline ring originate from the starting aniline precursor. The synthesis strategically begins with 3,4-dimethoxyaniline , a commercially available compound where the methoxy substituents are already in the desired positions on the benzene (B151609) ring.
By incorporating the methoxy groups at the outset, the synthesis avoids the need for potentially complex and low-yielding aromatic substitution reactions on the quinoline nucleus itself. This approach ensures that the electron-donating methoxy groups are correctly placed to influence the subsequent cyclization and halogenation steps. Alternative starting materials, such as 3,4-dimethoxyacetophenone, can also be used, which are then converted into the necessary aniline derivative or other reactive intermediates for quinoline ring formation. tcichemicals.com
The formation of the 4-hydroxy-6,7-dimethoxyquinoline core from 3,4-dimethoxyaniline is a critical step, and several classic named reactions are available for this purpose.
The Gould-Jacobs reaction is a widely used method. It involves the reaction of an aniline (3,4-dimethoxyaniline) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. This initial condensation is followed by a thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether) to form the 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the desired 4-hydroxy-6,7-dimethoxyquinoline.
Another common method is the Conrad-Limpach-Knorr synthesis . In this reaction, 3,4-dimethoxyaniline is condensed with a β-ketoester (e.g., ethyl acetoacetate). The reaction conditions, particularly temperature, determine the regiochemical outcome. Under kinetic control (lower temperatures), the reaction favors the formation of an enamine intermediate that cyclizes to the 4-hydroxyquinoline product.
These cyclization strategies provide reliable access to the key 4-hydroxyquinoline intermediate, which is then ready for subsequent halogenation.
Forward Synthesis Approaches
With the core structure established, the forward synthesis focuses on the regioselective installation of the halogen atoms at the C4 and C2 positions.
The halogenation sequence begins with the previously described conversion of 4-hydroxy-6,7-dimethoxyquinoline to 4-chloro-6,7-dimethoxyquinoline using a chlorinating agent like POCl₃. tcichemicals.com
The subsequent introduction of bromine at the C2 position is more challenging due to the deactivating effect of the existing chloro and quinoline nitrogen atoms on the ring. A direct electrophilic bromination of 4-chloro-6,7-dimethoxyquinoline is generally not effective for targeting the C2 position.
A more successful and regioselective strategy involves the activation of the quinoline ring through the formation of an N-oxide . The intermediate, 4-chloro-6,7-dimethoxyquinoline, can be oxidized to 4-chloro-6,7-dimethoxyquinoline N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
The N-oxide functionality significantly alters the electronic properties of the quinoline ring, making the C2 position susceptible to nucleophilic attack or radical substitution. The final step is a deoxygenative bromination. This can be accomplished by treating the N-oxide with a brominating reagent that also facilitates the removal of the N-oxide oxygen. Reagents such as phosphorus oxybromide (POBr₃) or a combination of an activator like p-toluenesulfonic anhydride (B1165640) with a bromide source (e.g., tetrabutylammonium (B224687) bromide) are effective for this transformation. researchgate.net This approach provides a controlled and regioselective method to install the bromine atom at the C2 position, completing the synthesis of This compound .
Data Tables
Table 1: Key Intermediates and Reagents This table is interactive. Click on the headers to sort.
| Compound/Reagent Name | Role in Synthesis | Relevant Section(s) |
|---|---|---|
| 3,4-Dimethoxyaniline | Starting Material | 2.1, 2.2.2, 2.2.3 |
| Diethyl ethoxymethylenemalonate | Reagent for Cyclization | 2.2.3 |
| Ethyl acetoacetate | Reagent for Cyclization | 2.2.3 |
| 4-Hydroxy-6,7-dimethoxyquinoline | Key Intermediate | 2.1, 2.2.1, 2.3.1 |
| Phosphorus oxychloride (POCl₃) | Chlorinating Agent | 2.2.1, 2.3.1 |
| 4-Chloro-6,7-dimethoxyquinoline | Key Intermediate | 2.1, 2.3.1 |
| m-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing Agent | 2.3.1 |
| 4-Chloro-6,7-dimethoxyquinoline N-oxide | Activated Intermediate | 2.1, 2.3.1 |
| Phosphorus oxybromide (POBr₃) | Brominating Agent | 2.3.1 |
Table 2: Summary of Synthetic Transformations This table is interactive. Click on the headers to sort.
| Transformation | Starting Material | Product | Key Reagents/Conditions | Reaction Type |
|---|---|---|---|---|
| Quinoline Ring Formation | 3,4-Dimethoxyaniline | 4-Hydroxy-6,7-dimethoxyquinoline | Diethyl ethoxymethylenemalonate, heat | Gould-Jacobs Cyclization |
| Chlorination at C4 | 4-Hydroxy-6,7-dimethoxyquinoline | 4-Chloro-6,7-dimethoxyquinoline | POCl₃, heat | Nucleophilic Substitution |
| N-Oxidation | 4-Chloro-6,7-dimethoxyquinoline | 4-Chloro-6,7-dimethoxyquinoline N-oxide | m-CPBA | Oxidation |
Regioselective Introduction of Halogen Groups
The introduction of bromine and chlorine at the C2 and C4 positions, respectively, of the 6,7-dimethoxyquinoline (B1600373) core is a critical aspect of the synthesis. The order of these halogenation steps is crucial for the successful synthesis of the target compound. A plausible synthetic approach begins with the construction of the 6,7-dimethoxyquinolin-4-ol (B79426) intermediate. This is commonly achieved through the cyclization of a substituted aniline precursor, such as one derived from 3,4-dimethoxyaniline. google.comchemicalbook.com
Once 6,7-dimethoxyquinolin-4-ol is obtained, the next step is the chlorination at the 4-position. This transformation is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comresearchgate.netnih.gov The reaction converts the hydroxyl group into a chloro group, yielding 4-chloro-6,7-dimethoxyquinoline. This intermediate is a key precursor for the subsequent introduction of the bromine atom.
The final step is the regioselective bromination of 4-chloro-6,7-dimethoxyquinoline at the 2-position. The presence of the electron-withdrawing chloro group at the 4-position and the electron-donating methoxy groups on the benzene ring influences the reactivity of the quinoline system. Specific brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, are employed to achieve selective bromination at the desired C2 position. The precise control of reaction conditions, including temperature and solvent, is essential to prevent side reactions and ensure high regioselectivity. While direct bromination of 4-chloro-6,7-dimethoxyquinoline is a logical step, alternative strategies might involve the synthesis of a 2-bromo-6,7-dimethoxyquinolin-4-ol intermediate followed by chlorination. However, the former approach is generally more common in quinoline chemistry.
Etherification Methods for Dimethoxy Functionality
In the synthesis of this compound, the dimethoxy functional groups are typically introduced early in the synthetic sequence by using a starting material that already contains these moieties. The most common precursor is 3,4-dimethoxyaniline or a derivative thereof. google.comchemicalbook.com This approach is often more efficient and avoids potential complications with etherification reactions on the quinoline core.
However, if a synthetic route were to commence from a dihydroxyquinoline precursor, such as 6,7-dihydroxyquinoline, the Williamson ether synthesis would be the classical method for the introduction of the methoxy groups. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This reaction involves the deprotonation of the hydroxyl groups with a strong base to form a bis-alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate. masterorganicchemistry.comwikipedia.org
The general mechanism for the Williamson ether synthesis is as follows:
Deprotonation: The hydroxyl groups of the dihydroxyquinoline are deprotonated by a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxides.
Nucleophilic Attack: The resulting alkoxide ions then act as nucleophiles, attacking the electrophilic methyl group of the methylating agent in an Sₙ2 reaction. wikipedia.org
Ether Formation: This results in the formation of the ether linkage and a salt byproduct.
While the Williamson ether synthesis is a versatile and widely used method, its application to a dihydroxyquinoline would require careful optimization of reaction conditions to ensure complete methylation and avoid side reactions. chemistrytalk.org
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Each step of the synthesis requires careful consideration of parameters such as solvent, temperature, reaction time, and the choice of reagents.
For the chlorination of 6,7-dimethoxyquinolin-4-ol to 4-chloro-6,7-dimethoxyquinoline, various chlorinating agents and solvents can be employed. A patent for the preparation of 4-chloro-6,7-dimethoxyquinoline outlines several reaction conditions. google.com The choice of solvent and chlorinating agent significantly impacts the reaction efficiency.
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | 90-100 | 4-12 | Not specified |
| POCl₃ | Acetonitrile (B52724) | Reflux | Not specified | Not specified |
| POCl₃ | None (POCl₃ as solvent) | 90-100 | 4-12 | Up to 95% |
| SOCl₂ | Toluene | Reflux | Not specified | Not specified |
The subsequent bromination of 4-chloro-6,7-dimethoxyquinoline requires further optimization to ensure regioselectivity at the 2-position. Key variables to consider include the brominating agent, catalyst, and reaction temperature.
| Brominating Agent | Catalyst/Solvent | Temperature | Potential Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄, AIBN | Reflux | Selective bromination |
| Br₂ | Acetic Acid | Room Temperature | Potential for over-bromination |
| Br₂ | CHCl₃ | Room Temperature | Controlled bromination |
Scalability Considerations in Synthesis
The scalability of the synthesis of this compound is a crucial factor for potential industrial production. Each step of the synthetic route must be evaluated for its feasibility on a larger scale, taking into account factors such as cost of reagents, safety, and waste management.
The initial steps involving the synthesis of 4-chloro-6,7-dimethoxyquinoline have been addressed in the context of producing key intermediates for pharmaceuticals. A Chinese patent describes a preparation method for 4-chloro-6,7-dimethoxyquinoline that is suggested to be suitable for large-scale industrial production due to its simple process, convenient operation, high yield, and low cost. google.com This suggests that the synthesis of the precursor to our target molecule is scalable.
Reagent Cost and Availability: The cost and availability of starting materials like 3,4-dimethoxyaniline and reagents such as phosphorus oxychloride and a suitable brominating agent are primary concerns.
Reaction Conditions: Reactions that require extreme temperatures or pressures can be challenging to scale up. The reported syntheses for related quinolines generally utilize moderate reaction conditions.
Work-up and Purification: The purification of intermediates and the final product on a large scale can be a bottleneck. Column chromatography, while effective in the lab, may not be practical for industrial production. Recrystallization is a more scalable purification method. google.com
Process Safety: The use of hazardous reagents like phosphorus oxychloride and bromine requires stringent safety protocols in a large-scale setting.
Waste Management: The environmental impact of the synthesis is an important consideration. The development of greener synthetic routes with less hazardous waste is always a goal. ijpsjournal.com The use of catalytic hydrogenation in related syntheses is an example of a cleaner production approach. google.com
Continuous Flow Synthesis: For large-scale production, continuous flow chemistry offers advantages over batch processing in terms of safety, efficiency, and scalability. researchgate.net The application of continuous flow technology to quinoline synthesis has been demonstrated and could be a viable option for the industrial production of this compound. researchgate.netresearchgate.net
Chemical Transformations and Reactivity of 2 Bromo 4 Chloro 6,7 Dimethoxyquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. The inherent electron deficiency of the pyridine (B92270) ring within the quinoline (B57606) system facilitates nucleophilic attack, particularly at the α (C-2) and γ (C-4) positions. In dihalogenated quinolines like 2-Bromo-4-chloro-6,7-dimethoxyquinoline, the C-4 position is generally more activated towards SNAr than the C-2 position. This enhanced reactivity is attributed to the superior ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C-4.
Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines)
The substitution of the C-4 chloro group with amine nucleophiles is a well-established transformation for related dihalo- and chloro-quinolines. In studies on 2,4-dichloroquinazolines, a closely related heterocyclic system, reactions with various primary and secondary amines, including anilines and aliphatic amines, consistently show exclusive regioselectivity for substitution at the C-4 position. nih.gov For example, the reaction of 4-chloro-6,7-dimethoxyquinoline (B44214) with substituted anilines in refluxing isopropanol (B130326) proceeds smoothly to yield the corresponding 4-anilinoquinoline derivatives. nih.gov
Given this precedent, it is expected that this compound would react with amines to selectively form 2-Bromo-4-(amino)-6,7-dimethoxyquinoline derivatives, leaving the C-2 bromo substituent intact under typical SNAr conditions. This selectivity allows for subsequent modifications at the C-2 position.
Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles on Analogous Chloroquinolines
| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinoline | Substituted Anilines | Isopropanol | Reflux, 5h | 4-Anilino-6,7-dimethoxyquinoline derivatives | nih.gov |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | - | - | N-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylbenzene-1,4-diamine | nih.gov |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | Ethanol | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
Reactivity with Oxygen-Containing Nucleophiles (e.g., Alcohols)
While less common than reactions with amines, SNAr reactions with oxygen-containing nucleophiles such as alkoxides or phenoxides can also occur at the C-4 position. These reactions typically require stronger reaction conditions, such as the use of a strong base (e.g., sodium hydride) to generate the alkoxide nucleophile. The C-4 chloro group is expected to be displaced in preference to the C-2 bromo group, yielding 4-alkoxy- or 4-aryloxy-2-bromo-6,7-dimethoxyquinoline.
Kinetic Studies of Substitution Reactions
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
Leaving Group Ability: The stability of the halide leaving group influences the second, elimination step.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation without hydrogen bonding to the nucleophile, thus increasing its reactivity.
For the target compound, the rate of substitution at C-4 is expected to be significantly faster than at C-2 due to greater stabilization of the intermediate.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a complementary approach to SNAr for functionalizing this compound. nobelprize.org A key feature of these reactions is the differential reactivity of aryl halides towards the palladium catalyst, which typically follows the order: I > Br > OTf >> Cl. This reactivity difference enables selective functionalization of dihalogenated substrates.
Functionalization at Halogenated Sites (C-2 and C-4)
In this compound, the C-2 bromo position is significantly more reactive than the C-4 chloro position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at C-2 while preserving the C-4 chloro group for subsequent transformations, such as SNAr or a second, more forcing cross-coupling reaction.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. It is expected that under standard conditions (e.g., Pd(PPh₃)₄ catalyst, a base like K₂CO₃ or K₃PO₄), this compound would selectively react at the C-2 position with various aryl- or vinylboronic acids. harvard.edunih.govmdpi.com Studies on 2-bromo-4-chlorophenyl derivatives have demonstrated this selective coupling at the bromo position. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the C-Br bond would direct the selective alkynylation of the C-2 position of the target molecule. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds. wikipedia.org Research on 6-bromo-2-chloroquinoline (B23617) has shown that selective amination of the aryl bromide in the presence of the heteroaryl chloride can be achieved by carefully choosing the catalyst, ligand, and reaction conditions. nih.gov This selectivity is based on the greater ease of oxidative addition of the C-Br bond to the Pd(0) catalyst compared to the C-Cl bond. Therefore, Buchwald-Hartwig amination on this compound is expected to proceed selectively at the C-2 position. libretexts.orgresearchgate.net
Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Expected Site of Primary Reaction | Rationale |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C-2 (Bromo) | Higher reactivity of C-Br over C-Cl in oxidative addition. |
| Sonogashira | R-C≡CH | C-2 (Bromo) | Higher reactivity of C-Br over C-Cl in oxidative addition. |
| Buchwald-Hartwig | R₂NH | C-2 (Bromo) | Higher reactivity of C-Br over C-Cl in oxidative addition. |
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (SEAr) on the quinoline ring system is generally more difficult than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system towards attack by electrophiles. wikipedia.org This deactivation is most pronounced in the pyridine ring. The benzene ring (carbocyclic portion) is therefore the more likely site for substitution.
In this compound, the reactivity is further influenced by the substituents:
Deactivating Groups: The bromo (C-2) and chloro (C-4) groups are deactivating via induction.
Activating Groups: The methoxy (B1213986) groups (C-6 and C-7) are strongly activating, electron-donating groups through resonance and direct electrophilic attack at the ortho and para positions relative to them. lkouniv.ac.in
The directing effects of the substituents compete. The powerful activating effect of the two adjacent methoxy groups at C-6 and C-7 will dominate. These groups direct ortho and para. The para position to the C-6 methoxy group is C-3 (highly deactivated pyridine ring) and the para position to the C-7 methoxy group is C-2 (substituted). Therefore, substitution is most likely to occur at the positions ortho to the methoxy groups, which are C-5 and C-8. Given that C-8 is sterically less hindered than C-5 (which is peri to the C-4 chloro group), C-8 is the most probable site for electrophilic attack, followed by C-5. Common SEAr reactions include nitration, halogenation, and sulfonation, though they would likely require forcing conditions. lkouniv.ac.in
Oxidative and Reductive Transformations
Detailed studies focusing specifically on the oxidative and reductive transformations of this compound are not extensively documented in the reviewed literature. However, based on the general chemistry of quinolines, several potential transformations can be inferred.
Oxidative Transformations: The quinoline ring is generally resistant to oxidation due to its aromatic nature. Strong oxidizing agents under harsh conditions can lead to the degradation of the entire ring system. Selective oxidation of the methoxy groups could potentially occur, leading to the corresponding quinone-type structures, although this would likely require specific reagents to avoid cleavage of the heterocyclic ring.
Reductive Transformations: The pyridine part of the quinoline nucleus can undergo reduction. Catalytic hydrogenation, for example, can reduce the nitrogen-containing ring to afford tetrahydroquinoline derivatives. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) would be critical in determining the extent of reduction and whether dehalogenation occurs. Reductive dehalogenation, particularly of the bromo group at the 2-position, is a plausible transformation, often achieved using palladium catalysts and a hydrogen source. It is also conceivable that the chloro group at the 4-position could be removed under specific reductive conditions.
Derivatization Strategies for Structural Diversity
The presence of two distinct halogen atoms at the C-2 and C-4 positions of the 6,7-dimethoxyquinoline (B1600373) core provides a versatile platform for derivatization, enabling the synthesis of a wide array of structurally diverse analogs. The primary strategies for derivatization revolve around nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The C-4 position in 2,4-dichloroquinazolines (a related heterocyclic system) is known to be more electrophilic and thus more reactive towards nucleophiles than the C-2 position. nih.gov This differential reactivity allows for selective substitution. A similar pattern of reactivity can be anticipated for this compound, where the C-4 chloro substituent is expected to be more readily displaced by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr):
A variety of nucleophiles can be employed to displace the chloro and bromo substituents. This is a common strategy for introducing new functional groups and building molecular complexity.
Amination: Reaction with various primary and secondary amines can lead to the corresponding 2-bromo-4-amino-6,7-dimethoxyquinoline derivatives. The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a closely related compound, is achieved by reaction with ammonia. tandfonline.comgoogle.com Similarly, substituted anilines have been used to synthesize 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net
Alkoxylation and Thiolation: Nucleophiles such as alkoxides and thiolates can displace the halogens to form ether and thioether linkages, respectively. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles like thiourea (B124793) has been reported to yield the corresponding thione. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions:
These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a broad scope for introducing diverse substituents. The bromo substituent at the C-2 position is generally more reactive in palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, compared to the chloro substituent. This differential reactivity can be exploited for selective functionalization.
Suzuki Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. Palladium-catalyzed cross-coupling reactions have been effectively used on bromo-naphthalene and trichloroquinazoline scaffolds to generate diverse libraries of compounds. nih.govnih.gov
Buchwald-Hartwig Amination: This method provides an alternative to classical SNAr for the formation of C-N bonds and is often successful with a wider range of amines and under milder conditions.
By employing a combination of these derivatization strategies, a multitude of analogs of this compound can be synthesized, each with unique structural features. The sequential and regioselective nature of these reactions allows for precise control over the final molecular architecture.
Spectroscopic and Structural Characterization of 2 Bromo 4 Chloro 6,7 Dimethoxyquinoline and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Bromo-4-chloro-6,7-dimethoxyquinoline and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique information about the compound's constitution.
The proton resonances for 4-chloro-6,7-dimethoxyquinoline (B44214) are observed at δ 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), and 7.32 (s, 1H). The two singlets at 4.04 and 4.03 ppm are assigned to the protons of the two methoxy (B1213986) groups. nih.gov For this compound, the introduction of a bromine atom at the C2 position would likely lead to the absence of a proton signal in that position and would influence the chemical shifts of the remaining protons on the heterocyclic ring.
Furthermore, examining the NMR data of related bromo-chloro aniline (B41778) derivatives can help predict the spectral characteristics of the substituted benzene (B151609) portion of the target molecule. For instance, in 2-Bromo-4-chloroaniline , the ¹H NMR spectrum in CDCl₃ displays signals at δ 4.08 (s, 2H, NH₂), 6.64 (d, 1H), 7.07 (dd, 1H), and 7.38 (d, 1H). rsc.org The corresponding ¹³C NMR spectrum shows peaks at δ 144.7, 130.8, 128.5, 123.6, 119.7, and 115.4 ppm. rsc.org
Interactive Data Table: ¹H NMR Data of 4-chloro-6,7-dimethoxyquinoline nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.57 | Doublet | 5.1 | 1H | Quinoline (B57606) ring H |
| 7.40 | Doublet | 4.8 | 1H | Quinoline ring H |
| 7.37 | Singlet | - | 1H | Quinoline ring H |
| 7.32 | Singlet | - | 1H | Quinoline ring H |
| 4.04 | Singlet | - | 3H | -OCH₃ |
| 4.03 | Singlet | - | 3H | -OCH₃ |
Interactive Data Table: ¹³C NMR Data of 2-Bromo-4-chloroaniline rsc.org
| Chemical Shift (δ, ppm) |
| 144.7 |
| 130.8 |
| 128.5 |
| 123.6 |
| 119.7 |
| 115.4 |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 4-chloro-6,7-dimethoxyquinoline , electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 224 (M+1), which corresponds to the protonated molecule and confirms its molecular weight. nih.gov
For the target compound, this compound, the expected molecular weight would be significantly higher due to the presence of a bromine atom. The isotopic pattern of the molecular ion in the mass spectrum would be characteristic, showing distinct peaks corresponding to the different isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), which would aid in its identification. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula with high accuracy.
Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for this compound is not provided in the search results, the IR spectra of related compounds can be used to predict the characteristic absorption bands. For instance, the IR spectrum of 2-bromo-4-chlorobenzaldehyde has been studied both experimentally and theoretically. researchgate.net
Key vibrational modes expected for this compound would include:
C-H stretching from the aromatic rings and methoxy groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=N and C=C stretching vibrations of the quinoline ring, expected in the 1650-1400 cm⁻¹ region.
C-O stretching of the methoxy groups, which would likely appear as strong bands in the 1275-1000 cm⁻¹ region.
C-Cl and C-Br stretching vibrations, which are expected in the fingerprint region, typically below 800 cm⁻¹.
The IR spectrum of 2-Bromo-4-chloroanisole also provides a reference for some of these functional groups. nist.gov
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines. The absorption bands in the UV-Vis spectrum are related to the π-electron system of the quinoline core. The substitution pattern on the ring, including the bromo, chloro, and dimethoxy groups, would be expected to influence the position and intensity of the absorption maxima (λ_max). No specific UV-Vis data for this compound or its close derivatives were found in the provided search results.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, which are essential for a complete structural characterization.
While the crystal structure of this compound has not been reported, the crystallographic data for its derivative, 4-chloro-6,7-dimethoxyquinoline , is available and offers valuable structural insights. nih.gov The molecule is nearly planar, with the carbon atoms of the methoxy groups showing only slight deviation from the plane of the quinoline ring. nih.gov An intramolecular C-H···Cl interaction is also observed in the crystal structure. nih.gov
The crystal data for 4-chloro-6,7-dimethoxyquinoline reveals a monoclinic system with space group P2₁/c. nih.gov The bond lengths and angles are within the normal ranges for such heterocyclic systems. nih.gov
Interactive Data Table: Crystal Data and Structure Refinement for 4-chloro-6,7-dimethoxyquinoline nih.gov
| Parameter | Value |
| Empirical formula | C₁₁H₁₀ClNO₂ |
| Formula weight | 223.65 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) | 105.786 (2) |
| Volume (ų) | 1026.4 (3) |
| Z | 4 |
The crystal structures of other related compounds, such as Schiff base derivatives of 2-bromo-4-chloro-phenol, have also been determined, providing information on the geometry of the bromo-chloro-phenyl moiety. researchgate.net For example, in 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol , the C=N bond distance is 1.279 (4) Å, and the molecule is not strictly planar. researchgate.net
Intermolecular and Intramolecular Interactions
The structural architecture of substituted quinolines is significantly influenced by a network of weak non-covalent interactions. In a very similar compound, 4-chloro-6,7-dimethoxyquinoline, crystallographic studies have identified a key intramolecular interaction. Specifically, a C—H⋯Cl hydrogen bond is observed, which results in the formation of a stable five-membered ring motif, denoted as an S(5) ring. nih.govresearchgate.net This type of interaction is crucial in stabilizing the molecular conformation.
Conformational Analysis and Molecular Planarity
The planarity of the quinoline ring system is a defining structural feature. In the analogue 4-chloro-6,7-dimethoxyquinoline, X-ray diffraction studies have confirmed that the bicyclic quinoline core is almost perfectly planar. nih.govresearchgate.net The deviation from the least-squares plane defined by the quinoline ring atoms is minimal (r.m.s. deviation = 0.002 Å). nih.govresearchgate.net
Table 1: Crystallographic Data for the Related Compound 4-Chloro-6,7-dimethoxyquinoline
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) | 105.786 (2) |
| Volume (ų) | 1026.4 (3) |
| Z | 4 |
| R-factor | 0.037 |
| Source: nih.govresearchgate.net |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for assessing the purity of quinoline derivatives. For the closely related compound, 4-chloro-6,7-dimethoxyquinoline, its purity has been successfully determined using a reversed-phase C-18 analytical HPLC column, achieving a purity level of 99%. nih.govresearchgate.net This methodology is directly applicable to this compound.
A typical reversed-phase HPLC (RP-HPLC) method for such a compound would involve a non-polar stationary phase (like C18) and a polar mobile phase. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acidifier like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com UPLC, which utilizes smaller particle size columns (e.g., sub-2 µm), offers the advantages of faster analysis times and higher resolution, making it an excellent alternative for high-throughput purity checks and impurity profiling. sielc.com
Table 2: Typical HPLC/UPLC Method Parameters
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Additive | Formic Acid or Phosphoric Acid (e.g., 0.1%) |
| Detection | UV-Vis Detector (at a specific wavelength, e.g., 254 nm) |
| Flow Rate | ~1.0 mL/min (HPLC), ~0.4 mL/min (UPLC) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Source: sielc.com |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of halogenated aromatic compounds, provided they have sufficient volatility and thermal stability. nih.gov While specific GC methods for this compound are not detailed in the available literature, the analysis of structurally similar compounds like bromo-chloro-anilines has been successfully demonstrated. nih.govnist.gov
A suitable GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase like DB-5ms). The sample, dissolved in a volatile organic solvent, is injected into a heated port where it vaporizes. The separation occurs as the vaporized components travel through the column at different rates based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. MS detection provides the added benefit of structural confirmation based on the fragmentation pattern of the molecule. nih.gov
Investigation of Molecular Interactions and Biological Activities in Vitro Research
Molecular Target Identification and Inhibition Profiling
In vitro studies have successfully identified several key molecular targets for derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold. These derivatives have shown potent inhibitory activity against enzymes crucial for cancer cell survival and proliferation, including various protein kinases and DNA topoisomerases.
The 6,7-dimethoxyquinoline moiety is a key component of several potent tyrosine kinase inhibitors. nih.gov Its role is often to anchor the molecule within the ATP-binding site of the target kinase.
c-Met Inhibition: A significant area of research has focused on the development of c-Met kinase inhibitors. nih.govsemanticscholar.orgnih.gov The HGF/c-Met signaling pathway is a critical driver in tumorigenesis and metastasis. nih.govsemanticscholar.org A series of 6,7-dimethoxy-4-anilinoquinolines featuring a benzimidazole (B57391) moiety were synthesized from the 4-chloro-6,7-dimethoxyquinoline (B44214) intermediate. nih.gov Many of these compounds demonstrated potent inhibitory activity against c-Met kinase. nih.govsemanticscholar.orgnih.gov For instance, one of the most potent compounds in a studied series, designated 12n, exhibited an IC₅₀ value of 0.030 ± 0.008 µM. nih.gov The structure-activity relationships revealed that substitutions on the phenyl ring of the benzimidazole fragment were crucial for optimizing this inhibitory potency. nih.gov
| Compound | Substituent on Benzimidazole-Phenyl Ring | c-Met IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12f | 4-chloro | 0.086 ± 0.012 | nih.gov |
| 12g | 4-bromo | 0.080 ± 0.015 | nih.gov |
| 12j | 2-methyl | 0.045 ± 0.009 | nih.gov |
| 12n | 2-chloro-4-fluoro | 0.030 ± 0.008 | nih.gov |
| 12q | 2,6-dichloro | 0.138 ± 0.021 | nih.gov |
| 12r | 3,4-dichloro | 0.041 ± 0.010 | nih.gov |
| Cabozantinib (Control) | - | 0.005 ± 0.001 | semanticscholar.org |
VEGFR, EGFR, and Carbonic Anhydrase Inhibition: The quinoline (B57606) scaffold is also known to be a component of inhibitors targeting other kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as other enzymes such as carbonic anhydrase. nih.gov While the closely related 6,7-dimethoxyquinazoline (B1622564) core has been extensively developed for potent VEGFR-2 inhibition, specific data for 6,7-dimethoxyquinoline derivatives are less prominent in the reviewed literature. nih.govnih.gov However, the 4-anilinoquinoline pharmacophore is recognized for its interaction with the hydrophobic pocket of EGFR. mdpi.com Additionally, the related intermediate, 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile, is used in the synthesis of inhibitors targeting HER-2 and EGFR, where the cyano group interacts with key residues in the kinase domain.
Cancer cells often have overexpressed levels of DNA topoisomerases, making these enzymes validated chemotherapeutic targets. nih.gov Topoisomerase inhibitors function by stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA damage and apoptosis. nih.gov
Topoisomerase I Inhibition: A novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as a new class of topoisomerase I (TOP1) inhibitors. nih.govnih.gov In this series, various alkoxy side chains were introduced at the C4 position of the quinoline ring. The study found that compounds featuring a morpholino group at the terminus of the alkoxy chain exhibited moderate TOP1 inhibitory activity when compared to the well-known inhibitor camptothecin. nih.govnih.gov These findings suggest that the 6,7-dimethoxyquinoline scaffold is a promising framework for developing new TOP1-targeting anticancer agents. nih.gov
| Compound | Substitution Pattern | TOP1 Inhibition Activity | Reference |
|---|---|---|---|
| 14h | 4-(2-(morpholino)ethoxy)-2-(p-tolyl)quinoline | Moderate | nih.gov |
| 14p | 2-(4-methoxyphenyl)-4-(2-(morpholino)ethoxy)quinoline | Moderate | nih.gov |
| Camptothecin (Control) | - | Potent | nih.gov |
No specific in vitro research data was identified in the provided search results regarding the interaction of 2-Bromo-4-chloro-6,7-dimethoxyquinoline or its direct derivatives with DNA gyrase or Type IV topoisomerase.
Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them an important target for anticancer drugs. nih.gov While there is no direct evidence of microtubule disruption by derivatives of this compound, studies on closely related compounds are informative. A series of 5,6,7-trimethoxy quinolines were synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov Two compounds from this series, 7e and 7f, demonstrated significant cytotoxic activity and were found to inhibit tubulin polymerization in a manner similar to Combretastatin A-4 (CA-4). nih.gov This suggests that the methoxy-substituted quinoline scaffold has the potential to be developed into microtubule-disrupting agents.
Cellular Pathway Modulation (In Vitro Studies)
Beyond direct enzyme inhibition, derivatives of the 6,7-dimethoxyquinoline scaffold have been shown to modulate critical cellular pathways in cancer cells, leading to the suppression of proliferation and induction of cell death.
The ability to induce apoptosis, or programmed cell death, is a hallmark of effective anticancer drugs. nih.gov Research on 5,6,7-trimethoxy quinoline derivatives, which are structurally similar to the 6,7-dimethoxy scaffold, has provided evidence of pro-apoptotic activity. nih.gov In a study using A2780 ovarian cancer cells, compounds 7e and 7f were shown to induce apoptosis, which was confirmed by Annexin V binding staining and flow cytometry. nih.gov This pro-apoptotic effect is consistent with their observed cytotoxic activity and their ability to disrupt the cell cycle. nih.gov
Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation. mdpi.com Pharmacological agents that can halt the cell cycle at specific checkpoints allow for the activation of apoptotic pathways. mdpi.com In vitro studies on the aforementioned 5,6,7-trimethoxy quinoline derivatives (7e and 7f) demonstrated their ability to arrest the cell cycle at the G2/M phase in A2780 ovarian and MCF-7 breast cancer cells. nih.gov This G2/M arrest is a common mechanism for agents that interfere with microtubule dynamics and prevent the formation of the mitotic spindle. nih.gov
Inhibition of Cell Proliferation
While direct studies on this compound are not available, the quinoline scaffold is a well-established pharmacophore in the development of antiproliferative agents. Numerous derivatives have demonstrated significant activity in preclinical cancer studies. The primary mechanism for this activity often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. By targeting these enzymes, quinoline compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, novel 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key player in cell proliferation and survival. nih.gov
Inhibition of Bacterial DNA Synthesis
Quinolone antibiotics are a major class of antibacterial agents that function by directly inhibiting bacterial DNA synthesis. researchgate.net Their mechanism of action involves the targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes by quinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately bacterial cell death. Given its quinoline core, it is plausible that this compound could exert antibacterial effects through a similar mechanism.
Antimicrobial Activity Studies (In Vitro)
Efficacy against Multi-Drug Resistant Bacterial Strains
The emergence of multi-drug resistant (MDR) bacteria presents a significant global health challenge. nih.govnih.gov Research into new antimicrobial agents is critical, and quinoline derivatives continue to be an important area of investigation. Novel fluoroquinolones, for example, have shown effectiveness against fluoroquinolone-resistant bacterial strains. mdpi.com While specific data for this compound against MDR strains is not published, the general class of quinolones has a history of broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net The development of resistance to older quinolones has spurred the synthesis of new analogs with modified substitution patterns to overcome these resistance mechanisms.
Mechanisms of Antimicrobial Action
The primary antimicrobial mechanism of quinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. researchgate.net DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in several Gram-positive bacteria. By binding to these enzymes, quinolones trap them in a transient state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which is lethal to the bacterium.
Structure-Activity Relationship (SAR) Studies
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
Impact of Halogen Substituents on Activity
Halogen substituents play a crucial role in modulating the antimicrobial and antiproliferative activities of quinoline compounds. The presence of a halogen, such as chlorine or bromine, can significantly influence the compound's electronic properties, lipophilicity, and ability to interact with biological targets. For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity. pharmacy180.com In the broader class of quinolone antibacterials, halogenation can enhance potency and expand the spectrum of activity. nih.gov The specific positioning of bromo and chloro groups at the C-2 and C-4 positions of the quinoline ring, as in this compound, would be expected to confer distinct electronic and steric properties that influence its interaction with target enzymes. However, without specific experimental data, the precise impact of this substitution pattern remains to be elucidated.
Role of Dimethoxy Groups in Biological Efficacy
The presence and position of methoxy (B1213986) groups on the quinoline ring are critical in modulating the biological activity of its derivatives. The introduction of a 6-methoxy group, for instance, has been observed to cause a modest decrease in the inhibitory potential of certain quinolinyl-chromone derivatives against butyrylcholinesterase (BChE). nih.gov This suggests that the electronic and steric properties of the methoxy group can influence the binding affinity of the compound to its biological target.
In the context of anticancer activity, quinoline derivatives with trisubstituted methoxy groups have demonstrated excellent inhibitory potency against various cancer cell lines, with IC50 values in the low micromolar range. biointerfaceresearch.com Specifically, 5-methoxyquinoline (B23529) derivatives have been identified as potent inhibitors of EZH2, a protein overexpressed in several cancers. biointerfaceresearch.com The methoxy groups can enhance the pharmacological profile of quinoline derivatives by expanding their chemical space and influencing their interactions with biological targets. researchgate.net
Influence of Substituent Position on Quinoline Core
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. mdpi.comresearchgate.net For example, in the development of multifunctional tacrine-quinoline hybrids for Alzheimer's therapy, a 5-fluoro substitution on the 8-hydroxyquinoline (B1678124) moiety led to the most potent BuChE inhibition and improved acetylcholinesterase (AChE) inhibition compared to the unsubstituted analog. mdpi.com Conversely, a 5,7-dichloro substitution resulted in a marked reduction in activity, possibly due to steric hindrance or altered electronic distribution. mdpi.com
Similarly, in the context of anticancer agents, the position of substituents plays a crucial role. Studies on indole-quinoline derivatives have shown that compounds with a methyl group at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells than those with a C-6 substituted derivative. biointerfaceresearch.com The type and size of the ring structures, along with the substituent groups of the core scaffold, strongly impact the physicochemical properties of quinolines and, consequently, their biological activity. researchgate.net The potential activity of these compounds is directly associated with the substituent effect on the ring. rsc.org
The following table summarizes the influence of different substituents on the biological activity of quinoline derivatives based on various studies.
| Substituent | Position | Effect on Biological Activity | Target/Assay |
| 5-Fluoro | 8-Hydroxyquinoline | Increased potency | BuChE and AChE inhibition |
| 5,7-Dichloro | 8-Hydroxyquinoline | Markedly reduced activity | AChE inhibition |
| 3,4,5-Trimethoxy (on chalcone) | Quinoline-Chalcone Hybrid | Excellent inhibitory potency | Antiproliferative activity |
| Methyl | C-5 of quinoline | More potent activity | Anticancer activity |
| Methyl | C-6 of quinoline | Less potent activity | Anticancer activity |
| Chloro | General | Enhanced activity | Antileishmanial activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects.
Development of Theoretical Models for Biological Activity Prediction
The development of reliable QSAR models is a key objective in the design of new therapeutic agents. nih.gov These models are built using a dataset of compounds with known biological activities and a set of molecular descriptors that quantify various aspects of their chemical structure. Various machine learning methods, such as k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB), are employed to establish the relationship between the descriptors and the activity. nih.gov
For quinoline derivatives, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to predict their antimalarial activity. tandfonline.comnih.gov These models provide statistically validated results and can be used to screen new compounds for their potential efficacy. tandfonline.com The development of such models allows for the reliable prediction of a targeted activity, aiding in the synthesis of molecules with the desired biological response. nih.govresearchgate.net
Correlation of Molecular Descriptors with Biological Responses
The core of QSAR modeling lies in the correlation of molecular descriptors with biological responses. nih.gov These descriptors can be electronic, hydrophobic, steric, or thermochemical parameters. researchgate.netdergipark.org.tr For instance, in a study of quinolinone-based thiosemicarbazones with antituberculosis activity, the van der Waals volume, electron density, and electronegativity were found to play a pivotal role. nih.gov An increase in electron-withdrawing groups like chlorine and bromine increased the molecular volume and reduced electronegativity, leading to enhanced biological activity. nih.gov
Molecular descriptors such as molecular polarizability, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) are often calculated using quantum chemical methods to investigate their relationship with biological activity. dergipark.org.tr The correlation of these descriptors with the biological responses of a series of compounds allows for the identification of the key structural features that govern their activity. This information is invaluable for the rational design and synthesis of new, more potent derivatives. nih.gov
The table below illustrates some common molecular descriptors and their general correlation with the biological activity of quinoline derivatives.
| Molecular Descriptor | General Correlation with Biological Activity |
| Van der Waals Volume | Can positively or negatively correlate depending on the target binding site. |
| Electron Density | Influences electrostatic interactions with the target. |
| Electronegativity | Electron-withdrawing groups can enhance activity in some cases. nih.gov |
| Hydrophobicity (logP) | Affects membrane permeability and target binding. |
| Steric Properties | The size and shape of substituents can influence binding affinity. |
| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. nih.gov |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT calculations for 2-Bromo-4-chloro-6,7-dimethoxyquinoline would provide insights into its molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.
No specific DFT calculation results for this compound have been reported in published literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target.
Prediction of Binding Modes and Affinities
Docking simulations can predict the binding pose of a ligand within the active site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy. For this compound, these predictions would be crucial in identifying potential biological targets and prioritizing the compound for further experimental testing.
There are no publicly available studies detailing the prediction of binding modes and affinities for this compound with any biological target.
Elucidation of Key Intermolecular Interactions
Beyond predicting the binding pose, molecular docking can elucidate the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions for this compound would provide a rational basis for its optimization as a potential drug candidate.
Specific intermolecular interactions for this compound with a biological target have not been reported in the scientific literature.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations would allow for the study of the conformational flexibility of this compound and the stability of its potential complexes with biological targets over time. This provides a more dynamic and realistic view of the molecular interactions compared to the static picture from molecular docking.
No molecular dynamics simulation studies for this compound have been found in the available literature.
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit from a virtual screen, its structure would serve as a starting point for lead optimization. This process involves designing and evaluating derivatives of the lead compound to improve properties such as potency, selectivity, and pharmacokinetic profile.
There is no information available to suggest that this compound has been used as a lead compound in virtual screening or lead optimization campaigns.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and scalable synthetic routes is fundamental to enabling extensive research on 2-Bromo-4-chloro-6,7-dimethoxyquinoline and its derivatives. Current synthetic strategies for similar quinoline (B57606) structures often begin with substituted anilines. For instance, the synthesis of the related 4-chloro-6,7-dimethoxyquinoline (B44214) can start from 3,4-dimethoxyaniline (B48930), which undergoes cyclization and subsequent chlorination. chemicalbook.comgoogle.com
Future research could focus on novel synthetic strategies that allow for greater flexibility and efficiency. Potential areas of exploration include:
Late-Stage Functionalization: Developing methods for the selective bromination of pre-formed 4-chloro-6,7-dimethoxyquinoline at the C2 position. This would allow for the rapid diversification of analogues from a common intermediate.
Flow Chemistry: Utilizing continuous flow reactors for key synthetic steps, such as nitration, reduction, or halogenation, could enhance safety, consistency, and scalability for industrial production. evitachem.com
Catalytic Methods: Investigating modern catalytic methods, such as C-H activation, to directly install the bromo and chloro groups onto the 6,7-dimethoxyquinoline (B1600373) core, potentially reducing the number of synthetic steps required.
Design and Synthesis of Advanced Derivatives with Tuned Biological Properties
The chloro and bromo atoms on the quinoline ring are excellent handles for synthetic modification, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions. evitachem.com This allows for the design and synthesis of a wide array of derivatives with potentially enhanced biological activities. Research in this area could draw inspiration from established activities of related quinoline and quinazoline (B50416) compounds.
Targeting Protein Kinases: Many quinoline derivatives are known to be potent protein kinase inhibitors. For example, derivatives of 4-anilino-6,7-dimethoxyquinoline have been identified as c-Met inhibitors, a target in cancer therapy. nih.gov Future work could involve reacting this compound with various substituted anilines or other nitrogen nucleophiles to create libraries of compounds for screening against a panel of kinases implicated in cancer and other diseases. The 2-bromo position could be further modified, for example, via Suzuki-Miyaura coupling, to introduce additional aryl or heteroaryl groups to probe deeper into the kinase binding pocket.
Antimicrobial Agents: The quinoline scaffold is a core component of several antimicrobial drugs. Derivatives could be synthesized by introducing moieties known to confer antibacterial or antifungal properties. For instance, coupling with piperazine (B1678402) derivatives or synthesizing chalcone-like structures could yield novel antimicrobial candidates. evitachem.comnih.gov
Epigenetic Modulators: Related 2,4-diamino-6,7-dimethoxyquinoline structures have shown inhibitory activity against the histone methyltransferase G9a. This suggests that derivatives of this compound could be designed to target epigenetic enzymes, which are of high interest in oncology.
The table below illustrates potential derivative classes based on the modification of the core structure.
| Position of Modification | Reaction Type | Potential Functional Groups to Introduce | Potential Biological Target Class |
| C4 (via Chloro displacement) | Nucleophilic Aromatic Substitution | Anilines, Amines, Piperazines, Phenols | Kinase Inhibitors, GPCR Ligands |
| C2 (via Bromo displacement) | Suzuki-Miyaura Coupling | Aryl groups, Heteroaryl groups | Kinase Inhibitors, DNA Intercalators |
| C2 (via Bromo displacement) | Buchwald-Hartwig Amination | Amines, Anilines | Epigenetic Modulators |
Mechanistic Elucidation at the Molecular Level
A critical aspect of future research will be to understand how any newly synthesized, biologically active derivatives exert their effects at a molecular level. This is essential for rational drug design and optimization.
Key research activities would include:
Target Identification and Validation: For derivatives showing promising activity in cell-based assays, identifying the specific molecular target (e.g., a particular enzyme or receptor) will be a priority. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.
Structural Biology: Obtaining crystal structures of active compounds bound to their biological targets would provide invaluable insight into the specific molecular interactions responsible for their activity. This information is crucial for structure-based drug design, allowing for the rational modification of the lead compound to improve potency and selectivity.
Molecular Modeling: Computational studies, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives will bind to their targets and to explain observed structure-activity relationships (SAR). This can help prioritize the synthesis of the most promising new analogues.
Application in Chemical Biology Tools and Probes
The reactive nature of the C-Br and C-Cl bonds makes this compound an attractive scaffold for the development of chemical biology probes. These tools are designed to study biological processes within a cellular or in vivo context.
Future applications could include:
Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the quinoline core, researchers could create probes to visualize the subcellular localization of the compound or its biological target. nih.gov
Affinity-Based Probes: Immobilizing a derivative onto a solid support (e.g., agarose (B213101) beads) can be used for affinity purification of its binding partners from cell lysates, aiding in target identification.
Photoaffinity Labels: Incorporating a photo-reactive group into a derivative would allow for the creation of photoaffinity probes. Upon UV irradiation, these probes form a covalent bond with their target protein, enabling unambiguous target identification even for weak or transient interactions.
Synergistic Studies with Other Active Agents
For derivatives that demonstrate significant therapeutic potential, particularly in areas like oncology, it will be important to investigate their effects in combination with other established drugs. Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced development of drug resistance.
Future studies should focus on:
Combination Screening: High-throughput screening of promising derivatives in combination with a panel of standard-of-care anticancer drugs (e.g., cytotoxic agents, other targeted therapies, immunotherapies) to identify synergistic interactions.
Mechanism of Synergy: For synergistic combinations, detailed mechanistic studies would be required to understand why the drugs work better together. This could involve investigating effects on cell cycle progression, apoptosis, signal transduction pathways, and drug resistance mechanisms.
In Vivo Evaluation: Promising combinations identified in vitro would need to be validated in preclinical animal models to assess their efficacy and safety before any potential clinical application. The development of dual inhibitors, such as those targeting both EGFR and VEGFR-2, is another avenue that builds on the principle of synergy. researchgate.net
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and purifying 2-Bromo-4-chloro-6,7-dimethoxyquinoline?
- Methodological Answer : Synthesis typically begins with 4-chloro-6,7-dimethoxyquinoline as a precursor. Bromination is performed using a brominating agent (e.g., NBS or Br₂ in a controlled environment). Purification involves analytical HPLC with a linear gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile (solvent B) and 0.1% TFA in water (solvent A) over 50 minutes at 1 mL/min flow rate. Purity validation (>95%) is confirmed via HPLC retention profiles .
Q. How is the structural integrity of this compound verified?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and DEPT-135 on a 500 MHz instrument) identifies substituent positions and confirms molecular structure. For crystallographic validation, single-crystal X-ray diffraction (SXRD) using SHELXL software refines atomic coordinates and bond lengths. Anomalous dispersion effects are corrected using the program suite SHELX .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store in a dark, sealed container under dry conditions at room temperature. Avoid exposure to moisture, static electricity, and high temperatures to prevent decomposition .
Advanced Research Questions
Q. How can computational methods predict the electronic effects of bromine and chlorine substituents on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of halogens on the quinoline core. Molecular Dynamics (MD) simulations assess steric interactions in solvent environments. Compare HOMO-LUMO gaps and Mulliken charges to experimental data (e.g., reaction rates or spectroscopic shifts) to validate predictions .
Q. What experimental strategies resolve contradictions in reported reaction yields for halogenated quinoline derivatives?
- Methodological Answer : Perform Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, catalyst loading). Use ANOVA to statistically analyze yield discrepancies. Cross-validate results with control reactions and replicate studies under inert atmospheres (e.g., argon) to minimize oxidative side reactions .
Q. How can X-ray crystallography address ambiguities in regioselectivity during bromination?
- Methodological Answer : Co-crystallize the compound with a halogen-bond acceptor (e.g., pyridine derivatives) to stabilize the crystal lattice. Refine diffraction data using SHELXL to map electron density at bromine and chlorine sites. Compare bond angles and torsion angles with computational models to confirm regiochemical outcomes .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodological Answer : Pair powder X-ray diffraction (PXRD) with Differential Scanning Calorimetry (DSC) to identify polymorph transitions. Solid-state NMR (¹³C CP/MAS) resolves crystallographic packing differences. For hygroscopic forms, dynamic vapor sorption (DVS) monitors moisture-induced phase changes .
Methodological Challenges
Q. How to optimize HPLC conditions for separating halogenated quinoline byproducts?
- Methodological Answer : Adjust mobile phase pH (2.5–3.5 using TFA) to enhance peak resolution. Test C18 and phenyl-hexyl columns for selectivity. Employ a gradient elution (5–100% B over 50 minutes) and monitor at 254 nm for optimal UV absorption .
Q. What protocols ensure reproducibility in cross-coupling reactions involving this compound?
- Methodological Answer : Standardize catalyst pre-activation (e.g., Pd(PPh₃)₄ with degassed solvents). Use Schlenk techniques to exclude oxygen/moisture. Monitor reaction progress via thin-layer chromatography (TLC) with fluorescent indicators. Quench reactions with aqueous NH₄Cl to minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
